4-(azepane-1-sulfonyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-(azepane-1-sulfonyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with an azepane-1-sulfonyl group and a benzothiazol-2-ylidene moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step reactions. One common method starts with the preparation of 4-(azepane-1-sulfonyl)benzoic acid, which is then reacted with appropriate reagents to introduce the benzothiazol-2-ylidene group. The reaction conditions often include the use of triethylamine in dichloromethane under an inert atmosphere, followed by treatment with lithium hydroxide monohydrate in methanol and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-sulfonyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The benzothiazol-2-ylidene moiety can be reduced to its corresponding dihydro form.
Substitution: The benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the benzothiazol-2-ylidene moiety could produce dihydrobenzothiazole compounds.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazol-2-ylidene moiety may bind to enzymes or receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-(azepane-1-sulfonyl)benzoic acid: Shares the azepane-1-sulfonyl group but lacks the benzothiazol-2-ylidene moiety.
4-(azepane-1-sulfonyl)aniline: Contains the azepane-1-sulfonyl group attached to an aniline core.
Uniqueness
What sets 4-(azepane-1-sulfonyl)-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16-7-12-19-20(15-16)29-22(24(19)2)23-21(26)17-8-10-18(11-9-17)30(27,28)25-13-5-3-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNMSDYLROYZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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